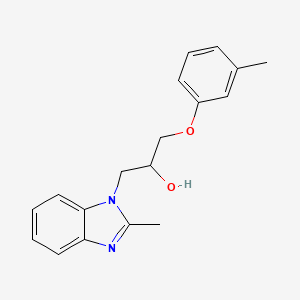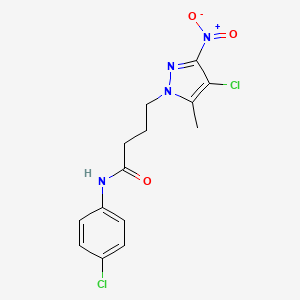
5-(2-chloro-6-fluorobenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-chloro-6-fluorobenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione, also known as CF3, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CF3 is a thiazolidinedione derivative that has been shown to exhibit anti-inflammatory, anti-tumor, and anti-diabetic properties.
Mecanismo De Acción
The mechanism of action of 5-(2-chloro-6-fluorobenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to involve the modulation of various signaling pathways. 5-(2-chloro-6-fluorobenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular metabolism and energy homeostasis. 5-(2-chloro-6-fluorobenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses. The activation of the AMPK pathway and inhibition of the NF-κB pathway by 5-(2-chloro-6-fluorobenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione may contribute to its anti-tumor and anti-inflammatory effects.
Biochemical and Physiological Effects:
5-(2-chloro-6-fluorobenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of glucose metabolism. 5-(2-chloro-6-fluorobenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione has also been shown to reduce the production of reactive oxygen species (ROS) and increase the expression of antioxidant enzymes, which may contribute to its anti-tumor and anti-inflammatory effects. Additionally, 5-(2-chloro-6-fluorobenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione has been shown to improve insulin sensitivity and glucose tolerance, which may make it a potential therapeutic agent for the treatment of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(2-chloro-6-fluorobenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione has several advantages for lab experiments, including its high purity and stability, which make it a suitable compound for scientific research applications. However, 5-(2-chloro-6-fluorobenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations should be taken into consideration when designing experiments involving 5-(2-chloro-6-fluorobenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione.
Direcciones Futuras
For research on 5-(2-chloro-6-fluorobenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione include investigating its efficacy in animal models of cancer and diabetes, identifying its molecular targets, and optimizing its pharmacokinetic properties. Additionally, the development of novel derivatives of 5-(2-chloro-6-fluorobenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione may lead to the discovery of more potent and selective compounds for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 5-(2-chloro-6-fluorobenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione involves the reaction of 2-chloro-6-fluorobenzaldehyde with 3-methyl-1,3-thiazolidine-2,4-dione in the presence of a base catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of 5-(2-chloro-6-fluorobenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione. The synthesis of 5-(2-chloro-6-fluorobenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione has been optimized to provide high yields and purity, making it a suitable compound for scientific research applications.
Aplicaciones Científicas De Investigación
5-(2-chloro-6-fluorobenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. 5-(2-chloro-6-fluorobenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione has been shown to exhibit potent anti-tumor activity against several cancer cell lines, including breast, lung, and colon cancer cells. 5-(2-chloro-6-fluorobenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, 5-(2-chloro-6-fluorobenzylidene)-3-methyl-1,3-thiazolidine-2,4-dione has been shown to improve insulin sensitivity and glucose tolerance, making it a potential therapeutic agent for the treatment of diabetes.
Propiedades
IUPAC Name |
(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-3-methyl-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClFNO2S/c1-14-10(15)9(17-11(14)16)5-6-7(12)3-2-4-8(6)13/h2-5H,1H3/b9-5- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCFANHOGDWHTIY-UITAMQMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=C(C=CC=C2Cl)F)SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=C(C=CC=C2Cl)F)/SC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-[(2-chloro-6-fluoro-phenyl)methylidene]-3-methyl-thiazolidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(3-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5204488.png)
![4-[4-(4-isopropyl-3-methylphenoxy)butyl]morpholine](/img/structure/B5204490.png)

![1-(3,4-dimethoxyphenyl)-3-[(2-ethoxyphenyl)amino]-2-propen-1-one](/img/structure/B5204506.png)
![5-{4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B5204513.png)
![1-[4-chloro-3-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzoyl]-4-piperidinecarboxamide](/img/structure/B5204517.png)
![1-[6-(4-tert-butylphenoxy)hexyl]pyrrolidine](/img/structure/B5204531.png)






